molecular formula C11H11NO B8457783 C-(4-Phenylfuran-3-yl)methylamine

C-(4-Phenylfuran-3-yl)methylamine

Cat. No.: B8457783
M. Wt: 173.21 g/mol
InChI Key: NJVHPGBIEMUJRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C-(4-Phenylfuran-3-yl)methylamine is a methylamine derivative featuring a furan ring substituted with a phenyl group at the 4-position. The compound combines aromatic (phenyl) and heterocyclic (furan) moieties, which may influence its physicochemical properties and biological activity.

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

(4-phenylfuran-3-yl)methanamine

InChI

InChI=1S/C11H11NO/c12-6-10-7-13-8-11(10)9-4-2-1-3-5-9/h1-5,7-8H,6,12H2

InChI Key

NJVHPGBIEMUJRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=COC=C2CN

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Reactivity

Methylamine Derivatives

Methylamine derivatives, such as benzenemethanamine (benzylamine), share the primary amine group but lack the furan ring. For example:

  • Reactivity with Proteins : Methylamine reacts with glutamic acid residues in proteins to form γ-glutamylmethylamide, a reaction critical in complement protein C-3 and α2-macroglobulin . The furan and phenyl substituents in C-(4-Phenylfuran-3-yl)methylamine may hinder or redirect this reactivity due to steric effects.
Heterocyclic Amines
  • 3-Chloro-N-phenyl-phthalimide : This compound () shares a phenyl-substituted heterocycle but differs in its imide functional groups and chlorine substituent. The phthalimide structure enables polymerization, whereas this compound’s amine group may favor interactions with biological targets .

Physicochemical Properties

Solubility

Experimental data for methylamine and benzenemethanamine () provide a baseline for comparison:

Compound Solubility (Mole Fraction in N,N-Dimethylformamide, 298 K) Temperature Dependence
Methanamine (Methylamine) 0.45 ± 0.02 Strongly temperature-dependent
Benzenemethanamine 0.32 ± 0.03 Moderate dependence
This compound (Predicted) ~0.15–0.25 (Lower due to hydrophobic phenyl/furan groups) Likely higher temperature sensitivity

The reduced solubility of this compound compared to simpler amines is attributed to increased hydrophobicity from the aromatic substituents.

Electron Scattering Properties

Methylamine and methanol show similar electron scattering cross-sections (). The furan ring in this compound may introduce resonance effects, altering its electron distribution compared to linear amines .

Ligand-Receptor Interactions

Methylamine derivatives are studied for their roles in thermoTRP channel modulation (). The phenyl-furan group in this compound could enhance selectivity for specific receptor subclasses by providing π-π stacking or hydrogen-bonding interactions .

Protein Fragmentation

Methylamine inhibits denaturation-dependent fragmentation of complement C-3 by modifying glutamic acid residues . The bulkier structure of this compound might reduce its efficacy in such reactions due to steric hindrance.

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